N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0804307
InChI: InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3
SMILES: CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC
Molecular Formula: C22H28BrN3O3
Molecular Weight: 462.4 g/mol

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine

CAS No.:

Cat. No.: VC0804307

Molecular Formula: C22H28BrN3O3

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-4-ethoxy-5-methoxybenzyl)amine -

Specification

Molecular Formula C22H28BrN3O3
Molecular Weight 462.4 g/mol
IUPAC Name 1-[4-[4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3
Standard InChI Key CIBOQVHPGPTWGU-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC
Canonical SMILES CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator